molecular formula C7H17NO3S B13635588 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide

Cat. No.: B13635588
M. Wt: 195.28 g/mol
InChI Key: WRUTYMGXWJYPPO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 3-methylbutane-1-sulfonyl chloride with methoxymethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-3-methylbutane-1-amine: Similar structure but lacks the sulfonamide group.

    3-Methylbutane-1-sulfonamide: Similar structure but lacks the methoxymethyl group.

Uniqueness

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide is unique due to the presence of both the methoxymethyl and sulfonamide groups. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

2-(methoxymethyl)-3-methylbutane-1-sulfonamide

InChI

InChI=1S/C7H17NO3S/c1-6(2)7(4-11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10)

InChI Key

WRUTYMGXWJYPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)CS(=O)(=O)N

Origin of Product

United States

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